molecular formula C24H26N4O3S B2417859 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide CAS No. 1115371-69-1

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide

Cat. No.: B2417859
CAS No.: 1115371-69-1
M. Wt: 450.56
InChI Key: ISJZFJRSZVWLTR-UHFFFAOYSA-N
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Description

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)19-6-5-7-21(15-19)28-14-13-26-24(28)32-16-22(30)27-20-10-8-18(9-11-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZFJRSZVWLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 420.52 g/mol. The compound features an imidazole ring, a butylbenzamide moiety, and a thioether linkage, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

Case Study: Antitumor Efficacy

A study evaluated the effects of various imidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with imidazole structures demonstrated significant cytotoxicity, with IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (2D and 3D cultures) .

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
3-(...)A5496.759.31
3-(...)HCC8276.2620.46
3-(...)NCI-H3586.4816.00

These findings suggest that the imidazole-containing compounds can effectively inhibit tumor cell proliferation.

Antimicrobial Activity

In addition to its antitumor properties, research has also explored the antimicrobial activity of related compounds. The antimicrobial efficacy was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Antimicrobial Testing Results

The antimicrobial testing utilized broth microdilution methods following CLSI guidelines:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli<10
S. aureus<10

The results indicated that compounds related to this class exhibited promising antibacterial properties, suggesting their potential as therapeutic agents against bacterial infections .

The proposed mechanism of action for the antitumor activity of this compound involves its interaction with DNA. Studies have shown that similar compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates. This binding disrupts DNA replication and transcription processes, leading to cell death .

Preparation Methods

Cyclocondensation Approaches

The imidazole ring forms via acid-catalyzed cyclization of α-amino amides with orthoesters, as demonstrated by Brunken and Bach[33-34]. Optimized conditions (Table 1):

Reagent Temperature Yield Reference
Trimethyl orthoformate 110°C 78%
Triethyl orthoacetate 100°C 65%
Polymer-supported PPA 90°C 82%

Racemization at C5 remains a challenge, mitigated by Kacem's modified protocol using chiral diketones under inert atmosphere.

Thioether Functionalization

Construction of N-Butylbenzamide Scaffold

Direct Aminolysis

Benzoyl chloride reacts with n-butylamine (2.5 eq) in THF at 0°C (Scheme 2):

$$ \text{C}6\text{H}5\text{COCl} + \text{C}4\text{H}9\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{CONHC}4\text{H}9 $$

Yield improves from 68% to 91% using polymer-bound carbodiimide.

Directed Ortho-Metalation

Regioselective functionalization at C3 achieved via:

  • TMP-zincate complexation at -78°C
  • Quenching with iodine (74% 3-iodobenzamide)
  • Suzuki-Miyaura coupling with imidazole boronate[70-71]

Assembly of Acetylphenylamide Arm

Chloroacetylation Protocol

4-Acetylaniline reacts with chloroacetyl chloride (1.2 eq) in dichloromethane:

$$ \text{ArNH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMAP}} \text{ArNHCOCH}_2\text{Cl} $$

Yields 89% pure product after silica chromatography.

Thiol-Displacement Reaction

Chloroacetamide intermediate treated with imidazole-2-thiolate (Table 2):

Base Solvent Time Yield
K₂CO₃ DMF 6h 67%
DBU MeCN 2h 82%
NaH THF 1h 78%

DBU in acetonitrile provides optimal nucleophilicity without epimerization.

Final Coupling Strategies

Sequential Assembly

  • Imidazole-thioether + benzamide iodide via Pd(PPh₃)₄ catalysis (CuTC co-catalyst)[70-71]
    • 5 mol% Pd, 110°C, 16h → 84% yield
  • Acetylphenylamide arm installation via HATU/DIPEA coupling (92% yield)

Convergent Approach

Three-component coupling using:

  • 3-Iodobenzamide
  • Imidazole-zincate
  • Isocyanate intermediate

Yields 73% with improved atom economy but requires strict anhydrous conditions.

Spectroscopic Characterization

Critical NMR assignments (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, imidazole H4)
  • δ 7.89 (d, J=8.4 Hz, 2H, acetylphenyl)
  • δ 2.55 (s, 3H, COCH₃)
  • δ 1.35 (m, 4H, butyl CH₂)

IR confirms key functional groups:

  • 3275 cm⁻¹ (N-H stretch)
  • 1660 cm⁻¹ (amide C=O)
  • 1540 cm⁻¹ (imidazole C=N)

Comparative Analysis of Synthetic Routes

Table 3 evaluates efficiency metrics:

Method Steps Overall Yield Purity Cost Index
Sequential 5 58% 98.2% $$$$
Convergent 3 49% 95.7% $$$
One-pot cascade 4 63% 97.5% $$$$

The sequential approach balances yield and purity, while one-pot methods reduce purification steps at higher reagent costs.

Industrial-Scale Considerations

Key process parameters for GMP manufacturing:

  • Temperature control : Maintain <5°C during chloroacetylation to prevent diacylation
  • Catalyst recycling : Pd recovery via SiliaCat DPP-Pd achieves 93% reuse over 5 cycles
  • Byproduct management : Remove residual DIEA-HCl using aqueous NaHCO3 washes

Q & A

Basic: What are the typical synthetic routes for synthesizing 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of imidazole and aryl-thioether intermediates. Key steps include:

  • Coupling reactions : Formation of thioether linkages between imidazole and acetylphenylamino moieties under controlled pH and temperature (e.g., using coupling agents like EDC/HOBt) .
  • Acylation : Reacting intermediates with N-butylbenzamide derivatives in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Techniques such as column chromatography or recrystallization (methanol/water systems) to isolate the final product .
    Analytical validation via HPLC (>95% purity) and NMR (to confirm bond formation) is critical at each step .

Basic: How is the compound characterized post-synthesis?

Characterization relies on a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : To confirm structural integrity, focusing on imidazole proton signals (δ 7.2–8.1 ppm) and acetyl group resonances (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • HPLC : To assess purity, using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Basic: What safety precautions are recommended for handling this compound?

Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
  • Storage : In airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological approaches include:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to enhance intermediate solubility .
  • Catalyst Selection : Evaluate Pd-based catalysts for coupling efficiency or Brønsted acids for acylation .
  • Temperature/Time Gradients : Use Design of Experiments (DoE) to identify optimal reaction windows (e.g., 60–80°C for 6–12 hours) .
  • In-line Monitoring : FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C nuclei .
  • Isotopic Labeling : Use deuterated analogs to confirm ambiguous peaks (e.g., imidazole NH protons) .
  • X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures .
  • Cross-Validation : Compare data with structurally analogous compounds in databases (e.g., PubChem) .

Advanced: What methodologies are used to assess the compound’s biological activity in preclinical studies?

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., for kinase or protease targets) .
    • Cytotoxicity : MTT/XTT assays on cell lines (e.g., HeLa or HEK293) .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
  • ADMET Profiling : Use Caco-2 cells for permeability and microsomal stability assays .

Advanced: How can researchers evaluate the compound’s environmental stability and degradation pathways?

  • Hydrolysis Studies : Incubate at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor breakdown using HPLC .
  • Biotic Degradation : Use soil or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .
  • Ecotoxicity : Daphnia magna or algae assays to determine EC50 values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues?

  • Functional Group Modulation : Replace the acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to alter bioactivity .
  • Scaffold Hopping : Substitute imidazole with triazole or thiazole rings to improve metabolic stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with imidazole NH) using docking and MD simulations .

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